2-(3-Chlorophenyl)thiazole-4-carbaldehyde
CAS No.: 859850-99-0
Cat. No.: VC2464821
Molecular Formula: C10H6ClNOS
Molecular Weight: 223.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 859850-99-0 |
---|---|
Molecular Formula | C10H6ClNOS |
Molecular Weight | 223.68 g/mol |
IUPAC Name | 2-(3-chlorophenyl)-1,3-thiazole-4-carbaldehyde |
Standard InChI | InChI=1S/C10H6ClNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H |
Standard InChI Key | XMXWYXGIKFBCGR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)C2=NC(=CS2)C=O |
Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NC(=CS2)C=O |
Introduction
Chemical Structure and Properties
2-(3-Chlorophenyl)thiazole-4-carbaldehyde is an organic compound with the molecular formula C10H6ClNOS. It features a thiazole ring substituted with a 3-chlorophenyl group at the 2-position and an aldehyde functional group at the 4-position. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, contributes significantly to the compound's reactivity and biological properties.
Physical and Chemical Properties
The compound exists as a solid at room temperature with a molecular weight of 223.68 g/mol. Its structure is characterized by the presence of electron-withdrawing groups that influence its reactivity profile. The IUPAC name for this compound is 2-(3-chlorophenyl)-1,3-thiazole-4-carbaldehyde, and it is identified by the CAS number 859850-99-0.
Structural Identifiers
Several standardized identifiers are used to uniquely characterize this compound in chemical databases and literature:
Identifier Type | Value |
---|---|
IUPAC Name | 2-(3-chlorophenyl)-1,3-thiazole-4-carbaldehyde |
InChI | InChI=1S/C10H6ClNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H |
InChI Key | XMXWYXGIKFBCGR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NC(=CS2)C=O |
Molecular Formula | C10H6ClNOS |
Molecular Weight | 223.68 g/mol |
CAS Number | 859850-99-0 |
The structural features, particularly the presence of the thiazole ring, chlorophenyl group, and aldehyde functionality, contribute to the compound's chemical behavior and potential applications in various fields.
Methods of Preparation
The synthesis of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde employs several methodologies, with Hantzsch thiazole synthesis being particularly prominent due to its efficiency and versatility.
Synthetic Routes
The predominant synthetic approach involves the condensation of 3-chlorobenzaldehyde with thioamide derivatives under specific conditions. The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides in the presence of a base, represents one of the most common methods for preparing this compound.
Alternative Synthetic Methodologies
Additional synthetic routes include:
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Knöevenagel condensation in PEG-400, offering a catalyst-free approach that minimizes side reactions and improves yields
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Reaction of thiosemicarbazones with halogenated ketones (e.g., 2-bromo-4'-chloroacetophenone) under reflux conditions
Industrial Production
Industrial production of this compound typically involves optimized synthetic routes for large-scale manufacturing. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions are carefully controlled to maximize efficiency and minimize by-product formation.
Chemical Reactivity
2-(3-Chlorophenyl)thiazole-4-carbaldehyde exhibits diverse reactivity patterns, largely dictated by the functional groups present in its structure.
Types of Reactions
The compound undergoes several types of chemical transformations:
Oxidation Reactions
The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2-(3-Chlorophenyl)thiazole-4-carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions
The aldehyde group can be reduced to form 2-(3-Chlorophenyl)thiazole-4-methanol. This transformation typically employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reactions
The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific solvents to facilitate the transformation.
Reaction Products
The major products formed from these reactions include:
Reaction Type | Product |
---|---|
Oxidation | 2-(3-Chlorophenyl)thiazole-4-carboxylic acid |
Reduction | 2-(3-Chlorophenyl)thiazole-4-methanol |
Substitution | Various substituted thiazole derivatives (depending on electrophile) |
The aldehyde's electrophilicity also facilitates nucleophilic additions (e.g., with Grignard reagents) or condensations (e.g., with hydrazines to form hydrazones), expanding the compound's synthetic utility.
Applications in Scientific Research
2-(3-Chlorophenyl)thiazole-4-carbaldehyde has found applications across various scientific disciplines, serving as a valuable research tool and intermediate in multiple fields.
Pharmaceutical Development
This compound serves as a key intermediate in synthesizing pharmaceuticals, particularly those targeting specific diseases. Its utility in drug discovery processes stems from the thiazole scaffold's prevalence in various bioactive compounds. The structural features of this molecule provide a foundation for developing targeted therapeutic agents with enhanced efficacy and selectivity.
Agricultural Chemistry
In agricultural research, 2-(3-Chlorophenyl)thiazole-4-carbaldehyde is utilized in formulating agrochemicals that provide solutions for pest control and crop protection. These applications contribute to sustainable agricultural practices by offering potential alternatives to conventional agrochemicals.
Material Science
The compound has been explored for its potential in developing novel materials such as polymers and coatings that require specific chemical properties for enhanced performance. Its structural features contribute to applications in materials with specialized electronic and optical properties.
Biological Research
In biological studies, 2-(3-Chlorophenyl)thiazole-4-carbaldehyde plays a role in understanding enzyme interactions and cellular processes. Research indicates that the compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its ability to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Analytical Chemistry
The compound serves analytical purposes, including chromatographic applications for identifying and quantifying other substances. This contributes to quality control processes in manufacturing and research environments.
Biological Activity
2-(3-Chlorophenyl)thiazole-4-carbaldehyde exhibits significant biological activities that have attracted considerable interest in medicinal chemistry research.
Antibacterial Properties
Research has demonstrated that thiazole derivatives, including this compound, show notable antibacterial properties. Studies indicate that compounds within this class exhibit Minimum Inhibitory Concentration (MIC) values ranging from 40 to 50 μg/mL against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The antibacterial activity is comparable to standard antibiotics like ceftriaxone, with inhibition zone diameters reaching up to 30 mm against certain pathogens.
Anticancer Activity
The anticancer potential of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde has been evaluated through various in vitro studies. Cytotoxic effects have been assessed against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated notable cytotoxicity with an IC50 value of approximately 5.36 μg/mL against MCF-7 cells, indicating a strong antiproliferative effect.
Cytotoxicity Data
Cell Line | IC50 (μg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 5.36 | Induces apoptosis |
HepG2 | 10.10 | Cell cycle arrest at G2/M phase |
The mechanism of action involves inducing apoptosis, as evidenced by increased levels of pro-apoptotic markers like Bax and caspase-9 in treated cells.
Other Biological Activities
Beyond antibacterial and anticancer properties, thiazole derivatives like 2-(3-Chlorophenyl)thiazole-4-carbaldehyde have been investigated for additional biological activities, including anti-inflammatory, antifungal, and antiviral properties. The compound interacts with various enzymes, including topoisomerase IV, which is involved in DNA replication and repair.
Mechanism of Action
The biological activities of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde stem from specific molecular interactions with cellular targets.
Molecular Targets
The compound's mechanism of action involves interactions with specific molecular targets. Research suggests that it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring and the aldehyde group play crucial roles in its binding affinity and specificity.
Structure-Activity Relationships
The structural features of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde significantly influence its biological activities:
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The thiazole ring provides electron-withdrawing properties that facilitate interactions with biological targets
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The 3-chlorophenyl group enhances lipophilicity, improving cellular penetration
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The aldehyde functional group serves as a reactive site for covalent interactions with nucleophilic residues in target proteins
Understanding these structure-activity relationships is essential for rational drug design and optimization of derivatives with enhanced biological activities.
Analytical Techniques for Characterization
Proper characterization of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde is essential for confirming its identity, purity, and structural features.
Structural Elucidation
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) represents the gold standard for resolving bond angles, stereochemistry, and intermolecular interactions. This approach can be complemented with computational methods, such as Density Functional Theory (DFT) or semi-empirical molecular orbital calculations, to validate electronic properties and compare experimental with theoretical data.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming functional groups and molecular weight, respectively. These techniques provide complementary information that, together with X-ray crystallography, offers a comprehensive structural characterization.
Advanced Research Questions
Current research on 2-(3-Chlorophenyl)thiazole-4-carbaldehyde addresses several complex questions related to its properties and applications.
Crystallographic Data Analysis
Researchers are working to resolve contradictions in crystallographic data for halogenated thiazole derivatives. Discrepancies in bond lengths or packing motifs may arise from polymorphism or twinning, necessitating twin refinement in crystallographic software and comparison with computational models. Validation using complementary techniques like Powder X-ray Diffraction (PXRD) to assess bulk crystallinity and Differential Scanning Calorimetry (DSC) to detect phase transitions provides additional insights.
Computational Studies
Computational approaches enhance understanding of the compound's reactivity and potential applications:
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DFT calculations can predict regioselectivity in electrophilic substitution reactions at the thiazole ring
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Calculation of Fukui indices identifies reactive sites for aldehyde group modifications
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Quantitative Structure-Activity Relationship (QSAR) models guide derivatization by linking structural features to bioactivity
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Molecular docking and molecular dynamics simulations predict binding modes to active sites of target proteins
Reaction Mechanism Studies
Investigating the mechanistic details of the compound's reactions provides fundamental insights:
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Kinetic isotope effects (KIE) or isotopic labeling (13C-aldehyde) track reaction pathways
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In situ IR spectroscopy monitors intermediate formation during catalytic cycles
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Hirshfeld surface analysis quantifies intermolecular interactions like C–H···O, π-π stacking, or halogen bonds in crystalline forms
Methodological Considerations
Research involving 2-(3-Chlorophenyl)thiazole-4-carbaldehyde requires attention to specific methodological aspects to ensure reproducibility and reliability.
Synthetic Protocol Reproducibility
Researchers should document exact solvent grades (e.g., anhydrous vs. technical grade), purification methods (column chromatography vs. recrystallization), and moisture-sensitive steps. Cross-validation of yields and purity data with independent laboratories enhances reliability. For air-sensitive reactions, Schlenk-line techniques or gloveboxes may be necessary.
Structure-Activity Relationship Studies
To explore the impact of the 3-chlorophenyl group on bioactivity, researchers synthesize analogs with substituents varying in electronegativity (e.g., 3-fluoro, 3-bromo) or steric bulk. Testing against a panel of biological targets (e.g., antimicrobial, anticancer assays) and correlating activity with Hammett constants or steric parameters provides valuable insights. Three-dimensional QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) help visualize pharmacophore requirements.
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